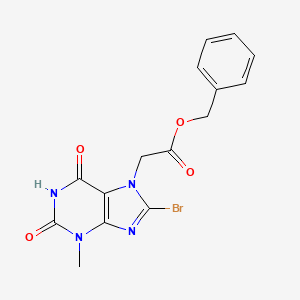

Benzyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Benzyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate” is a chemical compound that has gained significant attention in scientific research. It has the linear formula C15H13BrN4O4 and a molecular weight of 393.199 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully documented. It has a molecular weight of 393.199 . More comprehensive data would require laboratory analysis.Scientific Research Applications

Synthesis of Benzofuran Skeleton Neolignans

A study by Kao and Chern (2002) outlines a novel strategy for synthesizing benzofuran skeleton compounds such as ailanthoidol, XH-14, and obovaten, starting from vanillin. This research demonstrates a complex series of reactions including oxidation, cyclization, and nucleophilic substitution, which could be analogous to the synthetic routes applicable to benzyl derivatives like "Benzyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate" (Kao & Chern, 2002).

Synthesis of Glycoside Derivatives

Matta, Vig, and Abbas (1984) detail the synthesis of a complex glycoside derivative, showcasing the versatility of benzylidene protections and glycosylation reactions. Such methodologies could potentially be adapted for the synthesis or modification of purine derivatives, highlighting the utility of benzyl groups in facilitating selective transformations (Matta, Vig, & Abbas, 1984).

Bromination and Nucleophilic Substitution Reactions

Research by Wakabayashi et al. (1985) on the bromine transfer of tropone derivatives and by Francom and Robins (2003) on the diazotization of aminopurine derivatives underscore the importance of halogenation and nucleophilic substitution in the synthesis of halogenated and substituted purines. These studies provide insights into the chemical behavior of bromo and amino groups in complex organic molecules, which could be relevant to understanding the reactivity of bromo-substituted purine derivatives (Wakabayashi et al., 1985); (Francom & Robins, 2003).

Safety and Hazards

properties

IUPAC Name |

benzyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN4O4/c1-19-12-11(13(22)18-15(19)23)20(14(16)17-12)7-10(21)24-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,18,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCGFHYFNVMFHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-ethylphenyl)-N-(4-methoxybenzyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B2669164.png)

![(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanol hydrochloride](/img/structure/B2669165.png)

![(E)-methyl 4-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2669167.png)

![N-(3-chlorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2669179.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(5-methylthiophen-2-yl)formamido]acetate](/img/structure/B2669184.png)

![(7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine HCl](/img/structure/B2669185.png)